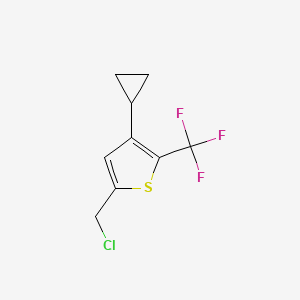
5-(Chloromethyl)-3-cyclopropyl-2-(trifluoromethyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-3-cyclopropyl-2-(trifluoromethyl)thiophene is a heterocyclic compound featuring a thiophene ring substituted with chloromethyl, cyclopropyl, and trifluoromethyl groups. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties .
Preparation Methods
The synthesis of 5-(Chloromethyl)-3-cyclopropyl-2-(trifluoromethyl)thiophene can be achieved through various synthetic routes. One common method involves the lithiation of a thiophene precursor followed by trapping with electrophiles . Another approach includes the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation under mild and functional group-tolerant conditions . Industrial production methods often involve scalable processes such as flow chemistry to ensure consistent yields and purity .
Chemical Reactions Analysis
5-(Chloromethyl)-3-cyclopropyl-2-(trifluoromethyl)thiophene undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can target the trifluoromethyl group.
Coupling Reactions: The compound can be involved in Suzuki–Miyaura coupling reactions to form complex molecules
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(Chloromethyl)-3-cyclopropyl-2-(trifluoromethyl)thiophene has several scientific research applications:
Biology and Medicine: Thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities
Industry: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-cyclopropyl-2-(trifluoromethyl)thiophene involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability . The thiophene ring contributes to the compound’s electronic properties, making it suitable for applications in organic electronics .
Comparison with Similar Compounds
Similar compounds to 5-(Chloromethyl)-3-cyclopropyl-2-(trifluoromethyl)thiophene include other thiophene derivatives with different substituents, such as:
2,5-Bis(trifluoromethyl)thiophene: Known for its use in organic semiconductors.
3-(Trifluoromethyl)thiophene: Used in the synthesis of pharmaceuticals and agrochemicals.
2-(Chloromethyl)thiophene: Utilized in the preparation of various thiophene-based compounds.
The uniqueness of this compound lies in its combination of substituents, which impart specific electronic and steric properties, making it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C9H8ClF3S |
|---|---|
Molecular Weight |
240.67 g/mol |
IUPAC Name |
5-(chloromethyl)-3-cyclopropyl-2-(trifluoromethyl)thiophene |
InChI |
InChI=1S/C9H8ClF3S/c10-4-6-3-7(5-1-2-5)8(14-6)9(11,12)13/h3,5H,1-2,4H2 |
InChI Key |
QPDYYLKNHBEVJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(SC(=C2)CCl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















